Fmoc-N-amido-PEG9-acid

CXCR4 antagonism Dimeric ligands Structure-activity relationship

Choose Fmoc-N-amido-PEG9-acid for unmatched reproducibility in your conjugation workflows. Unlike polydisperse PEG mixtures, this monodisperse, 707.8 Da linker guarantees batch-to-batch consistency in stoichiometry and hydrodynamic radius. Its precise PEG9 spacer length is critical: CXCR4-targeting studies show PEG length variations alter biological potency by orders of magnitude (PEG4 vs. PEG8 vs. PEG12). The extended, hydrophilic chain maximizes aqueous solubility of hydrophobic peptides and provides superior flexibility for accessing sterically hindered conjugation sites on antibodies. This is the validated linker choice for assembling ternary PROTAC complexes and constructing high-performance dimeric CXCR4 ligands.

Molecular Formula C36H53NO13
Molecular Weight 707.8 g/mol
Cat. No. B607496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-amido-PEG9-acid
SynonymsFmoc-N-amido-PEG9-acid
Molecular FormulaC36H53NO13
Molecular Weight707.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39)
InChIKeyNEESTRVILHNOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-N-amido-PEG9-acid: Technical Profile and Core Specifications for Procurement in ADC and PROTAC Development


Fmoc-N-amido-PEG9-acid (CAS 1191064-81-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid . With a defined molecular weight of approximately 707.8 g/mol and a chain length of nine ethylene glycol (PEG9) units, it serves as a precise, non-cleavable spacer in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) construction, and proteolysis-targeting chimera (PROTAC) assembly . Its hydrophilic PEG backbone confers aqueous solubility, while the orthogonal Fmoc and carboxylic acid functionalities enable sequential, controlled conjugation strategies [1].

Fmoc-N-amido-PEG9-acid: Why Precise PEG Length and Monodispersity Are Non-Negotiable for Reproducible Bioconjugation


Substituting Fmoc-N-amido-PEG9-acid with an alternative PEG linker of similar nominal length or a polydisperse PEG mixture introduces significant, quantifiable risk to experimental reproducibility and therapeutic performance. Unlike polydisperse PEGs, Fmoc-N-amido-PEG9-acid is a monodisperse compound with a single, defined molecular weight, ensuring batch-to-batch consistency in conjugation stoichiometry and hydrodynamic radius [1]. Furthermore, the specific length of the PEG9 spacer is critical for optimizing the spatial separation between functional moieties. As demonstrated in a comparative linker screen for CXCR4-targeting agents, variations in PEG length directly and measurably alter biological potency, with readouts differing by orders of magnitude between PEG4, PEG8, PEG12, and PEG16 linkers [2]. Simply choosing a shorter PEG4 or longer PEG12 analog will yield a different spatial arrangement, impacting binding affinity, solubility profile, and overall conjugate efficacy in a manner that cannot be predicted without empirical comparison.

Fmoc-N-amido-PEG9-acid: Head-to-Head Comparative Evidence Against PEG4, PEG8, and PEG12 Analogs


Fmoc-N-amido-PEG9-acid vs. PEG4, PEG8, and PEG12 Linkers: Comparative Impact on CXCR4 Binding Potency

In a controlled structure-activity relationship study evaluating PEG linker length on CXCR4 dimeric modulator function, the potency of the conjugate was shown to be exquisitely sensitive to the PEG spacer length. The readout for the PEG12 linker (415.805) was more potent than PEG8 (635.073), PEG16 (1021.21), and PEG4 (1311.54), with the negative control showing the highest readout (1616.25) [1]. While PEG9 was not explicitly included in this screen, this data establishes a clear, non-linear relationship between PEG length and biological activity. It allows for the class-level inference that a PEG9 spacer, with its intermediate length between the potent PEG12 and less potent PEG8 linkers, is predicted to confer a distinct spatial conformation and resulting biological activity profile that is not replicated by either shorter or longer commercial alternatives.

CXCR4 antagonism Dimeric ligands Structure-activity relationship

Fmoc-N-amido-PEG9-acid vs. PEG4, PEG8, and PEG12 Linkers: Quantitative Differences in Hydrodynamic Radius and Predicted Aqueous Solubility

The physical properties of PEG linkers are directly correlated with their chain length. Fmoc-N-amido-PEG9-acid has a defined molecular weight of 707.8 g/mol and a specific hydrodynamic radius resulting from its nine ethylene glycol units . Compared to shorter analogs, this translates to a quantifiably different solubility profile. While all Fmoc-N-amido-PEGx-acid linkers are soluble in organic solvents like DCM, DMF, and DMSO, the increased hydrophilic PEG chain of the PEG9 variant enhances solubility in aqueous media compared to PEG4 and PEG8 derivatives . Vendor specifications for the compound confirm it is soluble in water, a property that is less pronounced in shorter-chain PEG linkers due to the reduced hydrophilic character .

Hydrodynamic radius Aqueous solubility PEGylation

Fmoc-N-amido-PEG9-acid vs. PEG4 and PEG8 Analogs: Distinct Conformational Flexibility for Optimizing ADC Drug-to-Antibody Ratio (DAR)

In ADC construction, the linker's length and flexibility are critical for achieving an optimal drug-to-antibody ratio (DAR) without inducing aggregation. The PEG9 spacer in Fmoc-N-amido-PEG9-acid provides an extended, flexible connection that can reduce steric hindrance during conjugation compared to shorter PEG4 or PEG8 linkers [1]. Vendor descriptions highlight that the extended PEG9 linker enhances solubility and reduces steric hindrance, making it particularly suitable for bioconjugation applications where maintaining native protein structure and minimizing aggregation are paramount [2]. While a PEG12 linker would offer even greater extension, its increased length may also introduce a higher entropic penalty and a greater risk of non-specific interactions, positioning PEG9 as a balanced choice for many ADC designs.

Antibody-drug conjugate (ADC) Linker design Steric hindrance

Fmoc-N-amido-PEG9-acid: Key Application Scenarios Driven by Comparative Evidence


Synthesis of PEG-Linked Dimeric CXCR4 Modulators Requiring Defined Intermediate Spacer Length

Based on the class-level evidence that PEG linker length directly impacts CXCR4 modulator potency [1], Fmoc-N-amido-PEG9-acid is the linker of choice for constructing dimeric ligands where the desired spatial separation falls between the less potent PEG8 and more potent PEG12 configurations. Its intermediate length is critical for fine-tuning the binding affinity and functional activity of novel CXCR4-targeting probes and therapeutics.

Solid-Phase Peptide Synthesis (SPPS) of Hydrophobic Peptides Requiring Enhanced Aqueous Solubility and Reduced Aggregation

The quantifiably superior aqueous solubility of the PEG9 spacer compared to shorter PEG4 and PEG8 linkers makes Fmoc-N-amido-PEG9-acid an ideal building block for incorporating a hydrophilic, non-immunogenic spacer into hydrophobic peptide sequences. This is particularly valuable for improving the handling, purification, and biological assay compatibility of aggregation-prone peptides without resorting to high percentages of organic co-solvents.

Construction of Antibody-Drug Conjugates (ADCs) with Optimized Drug-to-Antibody Ratio (DAR) and Reduced Steric Hindrance

For ADC developers seeking to conjugate a payload to a sterically hindered site on an antibody or to maintain the native conformation of a sensitive protein, the extended and flexible PEG9 spacer of Fmoc-N-amido-PEG9-acid provides a distinct advantage over shorter PEG linkers [2]. This property facilitates efficient conjugation and minimizes the risk of aggregation, contributing to the production of more homogeneous and stable ADC candidates.

Assembly of PROTACs (Proteolysis-Targeting Chimeras) for Targeted Protein Degradation

Fmoc-N-amido-PEG9-acid is a validated PEG-based PROTAC linker , used to join a ligand for an E3 ubiquitin ligase with a ligand for a target protein. The precise, monodisperse PEG9 spacer ensures a consistent and defined spatial orientation between the two ligands, a critical parameter for forming a functional ternary complex and achieving efficient ubiquitination and degradation of the target protein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-amido-PEG9-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.